molecular formula C19H21N3O4 B5853551 2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate

2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate

Cat. No. B5853551
M. Wt: 355.4 g/mol
InChI Key: QLVCCEXNCQPGMM-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-nitrophenylhydrazone of 2,4,6-trimethyl-3-benzylidenacetophenone and is commonly abbreviated as TNBA.

Mechanism of Action

The mechanism of action of TNBA is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in inflammation and tumor growth. TNBA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. TNBA has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Biochemical and Physiological Effects:
TNBA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TNBA inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). TNBA has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. In vivo studies have shown that TNBA exhibits significant anti-inflammatory and analgesic effects in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of TNBA is its high potency and selectivity towards its target enzymes and proteins. TNBA has been found to exhibit potent activity against COX-2 and various cancer cell lines at low concentrations, making it a promising candidate for drug development. However, one of the major limitations of TNBA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on TNBA. One area of research is in the development of TNBA-based drugs for the treatment of inflammation and cancer. Another area of research is in the development of novel synthesis methods for TNBA that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of TNBA and its potential applications in other fields such as agriculture and materials science.

Synthesis Methods

The synthesis of TNBA involves the reaction of 2,4,6-trimethyl-3-acetylbenzaldehyde with 4-nitrophenylhydrazine in the presence of acetic acid. The resulting compound is then acetylated to obtain TNBA. This synthesis method has been widely used in various research studies and has been found to be highly effective in producing TNBA in large quantities.

Scientific Research Applications

TNBA has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicine, where TNBA has been found to exhibit significant anti-inflammatory and analgesic properties. TNBA has also been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-12-9-13(2)19(11-26-15(4)23)14(3)18(12)10-20-21-16-5-7-17(8-6-16)22(24)25/h5-10,21H,11H2,1-4H3/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVCCEXNCQPGMM-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC(=O)C)C)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1COC(=O)C)C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methyl acetate

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